4-Bromo-2-chloro-3-methylphenol
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Overview
Description
4-Bromo-2-chloro-3-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring
Mechanism of Action
Target of Action
4-Bromo-2-chloro-3-methylphenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide
Mode of Action
It is known to undergo enzyme-catalyzed copolymerization with phenols, a process catalyzed by the extracellular laccase of the fungus rhizoctonia praticola .
Biochemical Pathways
Its parent compound, profenofos, is known to inhibit acetylcholinesterase, an essential enzyme in the nervous system .
Result of Action
As a metabolite of profenofos, it may share some of the parent compound’s effects, but this requires further investigation .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-3-methylphenol is known to participate in various biochemical reactions . It interacts with enzymes such as extracellular laccase of the fungus Rhizoctonia praticola, undergoing enzyme-catalyzed copolymerization with phenols . The nature of these interactions involves the phenolic group of the compound, which can form hydrogen bonds and engage in pi-stacking interactions with proteins and other biomolecules.
Molecular Mechanism
It is known to participate in enzyme-catalyzed reactions, suggesting that it may bind to enzymes and potentially influence their activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For instance, bromination can be carried out using bromine in chloroform at low temperatures, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-hydroxy-2-chloro-3-methylphenol or 4-amino-2-chloro-3-methylphenol can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Cyclohexanol derivatives.
Scientific Research Applications
4-Bromo-2-chloro-3-methylphenol has several applications in scientific research:
Biology: It serves as a model compound for studying the effects of halogenated phenols on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-2-chlorophenol
- 4-Chloro-3-methylphenol
Comparison: 4-Bromo-2-chloro-3-methylphenol is unique due to the specific positioning of its bromine, chlorine, and methyl groups on the phenol ring. This unique arrangement affects its reactivity and interaction with other molecules, making it distinct from other halogenated phenols. For example, 2-Bromo-4-methylphenol lacks the chlorine atom, which significantly alters its chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-2-chloro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZGVNOJVYDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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